molecular formula C14H19NO5 B2886061 2-{[(Tert-butoxy)carbonyl](3-methoxyphenyl)amino}acetic acid CAS No. 1909318-57-5

2-{[(Tert-butoxy)carbonyl](3-methoxyphenyl)amino}acetic acid

Cat. No. B2886061
CAS RN: 1909318-57-5
M. Wt: 281.308
InChI Key: FWMBKCKNYVKCLH-UHFFFAOYSA-N
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Description

“2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound . It is also known as Boc-GABA . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular formula of this compound is C14H19NO5 . Its molecular weight is 281.31 .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

  • Gas Chromatography Analysis : A study by Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for quantitative determination of certain derivatives, including 3-methoxy-4-hydroxyphenylethylene glycol, useful for diagnosis and follow-up of various metabolic disorders (Muskiet et al., 1981).

  • Asymmetric Hydrogenation in Pharmaceutical Synthesis : Imamoto et al. (2012) reported on the use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation, important for the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Quantitative Analysis in Peptide Synthesis : Ehrlich-Rogozinski (1974) described a method for cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, which is crucial in peptide synthesis (Ehrlich-Rogozinski, 1974).

  • Organic Synthesis and Enantiomerically Pure Compounds : Zimmermann and Seebach (1987) discussed the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, utilizing tert-butyl groups in the process (Zimmermann & Seebach, 1987).

  • Natural Product Isolation and Structure Elucidation : Kirmizigul et al. (2003) isolated novel compounds from Turkish lichens, one of which included a 4-methoxyphenyl component, demonstrating the importance of such structures in natural product chemistry (Kirmizigul et al., 2003).

  • Hydroxyl Protecting Group in Carbohydrate Chemistry : Daragics and Fügedi (2010) reported the use of a (2-nitrophenyl)acetyl group, which is relevant for the protection of hydroxyl functions in complex carbohydrate molecules (Daragics & Fügedi, 2010).

  • Pharmacokinetics and Drug Metabolism Studies : Prakash et al. (2008) explored the metabolism of a compound involving a tert-butyl group, highlighting the role of such structures in the pharmacokinetics and metabolism of drugs (Prakash et al., 2008).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester leads to the carbamic acid, and finally decarboxylation to the amine .

properties

IUPAC Name

2-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(9-12(16)17)10-6-5-7-11(8-10)19-4/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBKCKNYVKCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](3-methoxyphenyl)amino}acetic acid

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